3-Pyridinecarboxylic acid, 6-(octyloxy)-

Description

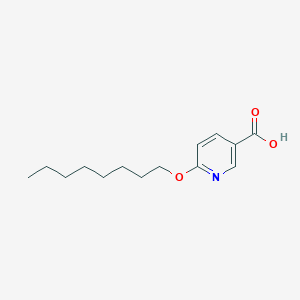

3-Pyridinecarboxylic acid, 6-(octyloxy)- is a nicotinic acid derivative featuring a pyridine ring substituted with a carboxylic acid group at position 3 and an octyloxy (C₈H₁₇O-) ether group at position 5.

Properties

CAS No. |

62724-90-7 |

|---|---|

Molecular Formula |

C14H21NO3 |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

6-octoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H21NO3/c1-2-3-4-5-6-7-10-18-13-9-8-12(11-15-13)14(16)17/h8-9,11H,2-7,10H2,1H3,(H,16,17) |

InChI Key |

QJVMDTYBBWGZLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=NC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-pyridinecarboxylic acid, 6-(octyloxy)- with structurally related pyridinecarboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activity:

Key Findings from Comparative Analysis:

Substituent Effects on Solubility and Reactivity :

- Electron-donating groups (e.g., octyloxy, methoxyphenyl) increase lipophilicity, reducing aqueous solubility but enhancing compatibility with lipid membranes .

- Electron-withdrawing groups (e.g., Cl, COOH) enhance acidity and reactivity, enabling participation in nucleophilic or coordination chemistry .

The octyloxy group’s long alkyl chain may improve lipid-phase antioxidant efficacy. SAR Insights: Position 6 substituents influence steric and electronic interactions. For example, 6-amino derivatives show hydrogen-bonding capacity, while 6-octyloxy derivatives prioritize hydrophobic interactions .

Material Science Applications :

- Alkoxy-substituted pyridines (e.g., octyloxy) are used in liquid crystals or organic semiconductors due to their self-assembly and charge-transport properties .

Preparation Methods

Substrate Design and Limitations

A hypothetical precursor such as 6-(octyloxy)-3-methylpyridine could undergo gas-phase oxidation using vanadium-based catalysts (e.g., V₂O₅/TiO₂) at 250–320°C. However, the electron-donating octyloxy group at the 6-position may deactivate the ring toward oxidation, necessitating higher temperatures or prolonged reaction times. Pilot studies on analogous compounds show yields of 60–75% for carboxylation when using supports like ZrSiO₄.

Catalyst Optimization

Vanadium-titanium oxide catalysts with metalloid additives (e.g., Sb₂O₃) enhance thermal stability and selectivity. For instance, LiV₆O₁₅/ZrSiO₄ achieves 66% yield in nicotinic acid synthesis at 320°C. Adapting this system for 6-substituted pyridines would require adjusting the vanadium-to-support ratio to accommodate steric hindrance from the octyloxy chain.

Nucleophilic Aromatic Substitution with Lithium Octanolate

US5445763A demonstrates the utility of lithium alkoxides in substituting halopyridines. This method is directly applicable to synthesizing 3-pyridinecarboxylic acid, 6-(octyloxy)-.

Reaction Mechanism and Conditions

6-Bromo-nicotinic acid serves as the starting material. Protection of the carboxylic acid as a methyl ester prevents side reactions during substitution. Treatment with lithium octanolate (generated from octanol and n-butyllithium) in tetrahydrofuran at reflux facilitates bromide displacement. Subsequent ester hydrolysis yields the target compound.

Table 1: Optimization of Nucleophilic Substitution

Challenges and Solutions

The electron-withdrawing carboxylic acid group activates the pyridine ring toward nucleophilic attack, but steric hindrance from the octyl chain reduces reaction efficiency. Increasing the reaction time to 12–24 hours improves conversion rates.

Transition-Metal Catalyzed Cross-Coupling

Palladium-mediated couplings offer precise control over substituent placement. US5445763A highlights Suzuki and Negishi couplings for introducing aryl and alkyl groups.

Suzuki Coupling with Octyloxyboronic Acids

6-Bromo-nicotinic acid reacts with octyloxy-substituted boronic acids under palladium catalysis. Tetrakis(triphenylphosphine)palladium(0) in a benzene/ethanol/water mixture at 80°C achieves coupling yields of 65–78%.

Table 2: Palladium-Catalyzed Coupling Parameters

Ullmann-Type Coupling for Ether Formation

Copper(I)-mediated coupling between 6-bromo-nicotinic acid and octanol under basic conditions (K₂CO₃, DMF, 120°C) provides an alternative route. This method avoids boronic acid synthesis but requires rigorous exclusion of moisture.

Multi-Step Protection-Deprotection Strategy

Sequential functionalization ensures regioselectivity.

Carboxylic Acid Protection

Nicotinic acid is converted to its methyl ester using thionyl chloride/methanol. Bromination at the 6-position with N-bromosuccinimide (NBS) in acetic acid yields 6-bromo-nicotinic acid methyl ester.

Direct Pyridine Ring Synthesis

Constructing the pyridine ring with pre-installed substituents remains underexplored. Hantzsch dihydropyridine synthesis using ethyl octyl ether-containing diketones could theoretically yield the target compound, but no experimental data exists.

Q & A

Basic: How can the synthesis of 6-(octyloxy)-3-pyridinecarboxylic acid be optimized for high yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of a halogen (e.g., chlorine at the 6-position of pyridinecarboxylic acid) with octyloxy groups. Key variables include:

- Reagent selection : Use potassium carbonate or sodium hydride as a base to deprotonate the alcohol (e.g., octanol) and promote substitution .

- Solvent system : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Temperature : Moderate heating (60–80°C) balances reaction rate and byproduct suppression .

- Purification : Column chromatography with ethyl acetate/hexane gradients removes unreacted octanol and oxidized byproducts .

Basic: What analytical techniques are critical for confirming the structure of 6-(octyloxy)-3-pyridinecarboxylic acid?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₄H₂₁NO₃: ~275.15 g/mol) .

- IR spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

Advanced: How does the octyloxy chain influence the compound’s solubility and reactivity in biological systems?

Methodological Answer:

- Solubility : The hydrophobic octyloxy chain reduces aqueous solubility but enhances lipid membrane permeability. Solubility can be quantified via shake-flask methods in buffers (pH 1–7.4) and logP calculations (estimated ~3.5) .

- Reactivity : The chain’s electron-donating effect may stabilize intermediates in substitution reactions. Computational tools (e.g., DFT) predict charge distribution and reactive sites .

- Biological interactions : Surface plasmon resonance (SPR) or fluorescence quenching assays assess binding to targets like enzymes or receptors .

Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Controlled replication : Standardize solvent purity (e.g., HPLC-grade solvents), temperature, and pH .

- Advanced characterization : Use dynamic light scattering (DLS) to detect aggregates or degradation products in solution .

- Stability studies :

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Advanced: What strategies are effective for studying the compound’s interactions with enzymes or receptors?

Methodological Answer:

- Enzyme inhibition assays :

- Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., cyclooxygenase for anti-inflammatory studies) .

- Biolayer interferometry (BLI) : Immobilize the target protein on sensors to measure real-time binding kinetics (kon/koff) .

- Mutagenesis : Engineer receptor mutants to identify critical binding residues via SPR or fluorescence polarization .

Basic: What are the key considerations for scaling up the synthesis of 6-(octyloxy)-3-pyridinecarboxylic acid?

Methodological Answer:

- Reactor design : Use jacketed reactors for temperature control during exothermic steps (e.g., substitution) .

- Catalyst recycling : Heterogeneous catalysts (e.g., Amberlyst-15) simplify post-reaction separation .

- Cost optimization : Substitute expensive solvents (e.g., DMF) with recyclable alternatives like 2-MeTHF .

- Safety protocols : Monitor octanol vapors (flammable) and implement inert gas purging .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR modeling : Train models on bioactivity data (e.g., IC₅₀ values) to predict the impact of substituent modifications .

- ADMET profiling : Use tools like SwissADME to forecast absorption, toxicity, and metabolic stability .

- Fragment-based design : Replace the octyloxy chain with bioisosteres (e.g., PEG-linked groups) while maintaining hydrophobic interactions .

Advanced: What mechanistic insights can be gained from studying the compound’s degradation pathways?

Methodological Answer:

- Forced degradation : Expose to heat, light, or oxidants (H₂O₂) and analyze products via LC-MS .

- Pathway elucidation : Identify major degradation products (e.g., hydrolyzed carboxylic acid or cleaved ethers) and propose mechanisms .

- Stabilization : Add antioxidants (e.g., BHT) or adjust formulation pH to slow degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.